REACTION_CXSMILES
|
[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:9]([O-:12])([OH:11])=[O:10])([P:5]([OH:8])([OH:7])=[O:6])[OH:4].O.O.O.[Na+].[O-:19][P:20]([O:23][P:24]([O:27][P:28]([O-:31])([O-:30])=[O:29])([O-:26])=[O:25])([O-:22])=[O:21].[Na+].[Na+].[Na+].[Na+].[Na+].O.O.[Cl-].[Ca+2].[Cl-].[Cl-].[Ca+2].[Cl-].[OH-].[Na+]>O>[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:5]([OH:7])([OH:8])=[O:6])([P:9]([OH:12])([OH:11])=[O:10])[OH:4].[O-:31][P:28]([O:27][P:24]([O:23][P:20]([O-:22])([O-:21])=[O:19])([O-:26])=[O:25])([O-:30])=[O:29] |f:0.1.2.3.4,5.6.7.8.9.10,11.12.13.14.15,16.17.18,19.20|
|
Name
|
sodium alendronate trihydrate
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.34 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
alendronate-tripolyphosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until all dissolved
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried in an oven at 120° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
alendronate
|
Type
|
product
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
|
Name
|
tripolyphosphate
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:9]([O-:12])([OH:11])=[O:10])([P:5]([OH:8])([OH:7])=[O:6])[OH:4].O.O.O.[Na+].[O-:19][P:20]([O:23][P:24]([O:27][P:28]([O-:31])([O-:30])=[O:29])([O-:26])=[O:25])([O-:22])=[O:21].[Na+].[Na+].[Na+].[Na+].[Na+].O.O.[Cl-].[Ca+2].[Cl-].[Cl-].[Ca+2].[Cl-].[OH-].[Na+]>O>[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:5]([OH:7])([OH:8])=[O:6])([P:9]([OH:12])([OH:11])=[O:10])[OH:4].[O-:31][P:28]([O:27][P:24]([O:23][P:20]([O-:22])([O-:21])=[O:19])([O-:26])=[O:25])([O-:30])=[O:29] |f:0.1.2.3.4,5.6.7.8.9.10,11.12.13.14.15,16.17.18,19.20|
|
Name
|
sodium alendronate trihydrate
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.34 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
alendronate-tripolyphosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until all dissolved
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried in an oven at 120° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |